
1,4-苯二胺,N-(1,4-二甲基戊基)-
描述
Chemical Reactions Analysis
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- may react with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- has a density of 1.028g/cm3 . It has a boiling point of 425.5ºC at 760mmHg . It is insoluble in water . It may be sensitive to heat, air, and moisture during long-term storage .科学研究应用
磺酰胺和二磺酰胺衍生物的合成
1,4-苯二胺衍生物已被用于合成磺酰胺和二磺酰胺化合物。Khazalpour 和 Nematollahi (2015) 展示了使用 4-亚硝基-N,N-二甲基苯胺和芳基亚磺酸进行各种衍生物的电化学和化学合成,产生在制药和材料科学等各个领域具有潜在应用的化合物 Khazalpour & Nematollahi, 2015。
作为缓蚀剂的潜在活性
联吡唑衍生物,包括 N,N-双[(3,5-二甲基-1H-吡唑-1-基)甲基]-N4,N4-二甲基-1,4-苯二胺,因其作为缓蚀剂的潜力而受到研究。王等人(2006 年)进行了一项密度泛函理论研究,揭示了这些化合物在防止金属腐蚀方面可能是有效的 Wang 等,2006。
电极表面的化学衍生化
N,N,N',N'-四烷基-1,4-苯二胺的衍生物已被用于电极表面的化学衍生化。布坎南等人(1983 年)合成了用于修饰电极的特异性试剂,促进了电化学传感器和器件的进步 Buchanan 等,1983。
在摄影和染料工业中的应用
苯二胺,包括 1,4-苯二胺衍生物,被用于摄影和染料工业。它们独特的化学性质使其适用于用作橡胶和塑料的抗氧化剂和抗臭氧剂 Layer, 2000。
紫外-可见光敏感 pH 传感器
1,4-苯二胺功能化的聚(乙烯胺)已被开发为水溶性紫外-可见光敏感 pH 传感器。罗斯等人(2006 年)表明,这些聚合物具有溶剂变色性,并对 pH 值的变化做出反应,表明在化学传感中具有潜在应用 Roth 等,2006。
多取代衍生物的生物活性
Elassar (2012) 研究了多取代 1,4-苯二胺衍生物的生物活性,揭示了潜在的抗菌特性和在药物化学中的应用 Elassar, 2012。
安全和危害
生化分析
Biochemical Properties
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can neutralize free radicals by donating hydrogen atoms, thereby protecting cells from oxidative damage. The compound also interacts with enzymes such as peroxidases, which facilitate its antioxidant activity. Additionally, it binds to proteins involved in cellular signaling pathways, modulating their activity and ensuring proper cellular function .
Cellular Effects
The effects of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote cell survival and proliferation. Moreover, the compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of enzymes involved in oxidative stress responses, thereby reducing cellular damage. Additionally, the compound can induce changes in gene expression by interacting with transcription factors, leading to the upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade when exposed to heat, air, or moisture. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to induce cellular adaptations, such as increased antioxidant defenses .
Dosage Effects in Animal Models
The effects of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects diminish, and toxic effects become prominent at higher concentrations .
Metabolic Pathways
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted from the body. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
1,4-Benzenediamine, N-(1,4-dimethylpentyl)- exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to mitochondria, where it exerts its antioxidant effects by neutralizing reactive oxygen species. The subcellular localization of the compound is crucial for its role in maintaining cellular homeostasis .
属性
IUPAC Name |
4-N-(5-methylhexan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10(2)4-5-11(3)15-13-8-6-12(14)7-9-13/h6-11,15H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXGELKFXXQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866998 | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-43-2 | |
| Record name | N1-(1,4-Dimethylpentyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-methylhexan-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


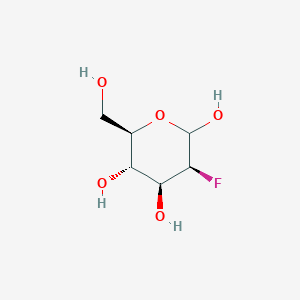


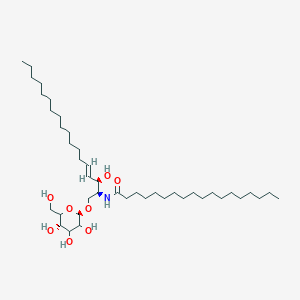
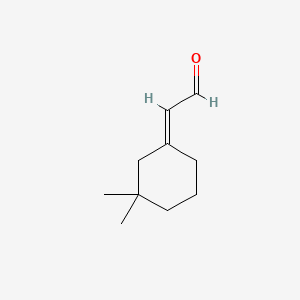
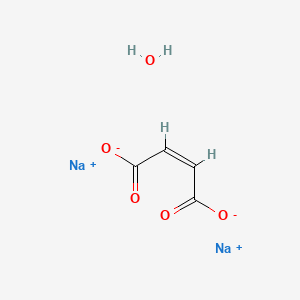

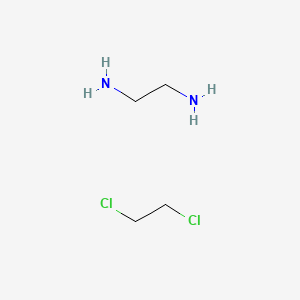
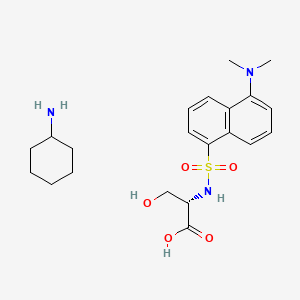
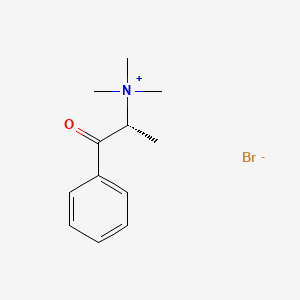
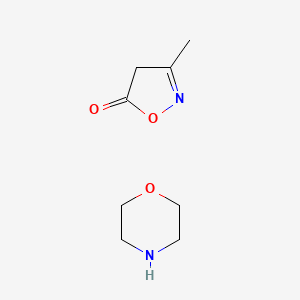
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

